molecular formula C28H34Cl2N6O3 B8210189 SPOP-IN-6b (dihydrochloride)

SPOP-IN-6b (dihydrochloride)

Cat. No.: B8210189
M. Wt: 573.5 g/mol
InChI Key: LVSZARUGVYSIAJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SPOP-IN-6b (dihydrochloride) involves multiple steps, starting from commercially available starting materialsThe final step involves the conversion of the compound to its dihydrochloride salt form to improve its solubility and stability .

Industrial Production Methods

Industrial production of SPOP-IN-6b (dihydrochloride) follows similar synthetic routes but is scaled up to meet the demand for research and potential therapeutic applications. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity. The final product is subjected to rigorous quality control measures to confirm its chemical identity and purity .

Chemical Reactions Analysis

Types of Reactions

SPOP-IN-6b (dihydrochloride) primarily undergoes substitution reactions, where specific functional groups are introduced or modified to enhance its inhibitory activity. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Common reagents used in the synthesis and modification of SPOP-IN-6b (dihydrochloride) include organic solvents like dimethyl sulfoxide (DMSO), catalysts, and various acids and bases to facilitate the reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired product is obtained .

Major Products Formed

The major products formed from the reactions involving SPOP-IN-6b (dihydrochloride) are its various analogs and derivatives, which are tested for their inhibitory activity against SPOP. These products are characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm their structure and purity .

Scientific Research Applications

SPOP-IN-6b (dihydrochloride) has a wide range of scientific research applications:

    Chemistry: It is used as a chemical probe to study the function of SPOP in various biochemical pathways.

    Biology: It helps in understanding the role of SPOP in cellular processes, such as protein degradation and signal transduction.

    Medicine: It is being investigated as a potential therapeutic agent for cancers where SPOP is overexpressed, such as clear cell renal cell carcinoma.

    Industry: It is used in the development of new drugs targeting SPOP and related pathways

Mechanism of Action

SPOP-IN-6b (dihydrochloride) exerts its effects by binding to the MATH domain of SPOP, thereby inhibiting its interaction with substrate proteins like PTEN and DUSP7. This inhibition prevents the ubiquitination and subsequent degradation of these tumor suppressor proteins, leading to their accumulation and the suppression of oncogenic signaling pathways, such as the AKT and ERK pathways. This mechanism is particularly effective in cancers where SPOP is overexpressed and mislocated in the cytoplasm .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

SPOP-IN-6b (dihydrochloride) is unique due to its high specificity and potency in inhibiting SPOP. Its ability to prevent the degradation of tumor suppressor proteins makes it a valuable tool in cancer research and potential therapeutic applications. Compared to other similar compounds, SPOP-IN-6b has shown superior efficacy in preclinical studies .

Properties

IUPAC Name

6-imino-11-methyl-N-(3-morpholin-4-ylpropyl)-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N6O3.2ClH/c1-20-7-5-13-34-25(20)31-26-23(28(34)36)19-22(24(29)33(26)14-10-21-8-3-2-4-9-21)27(35)30-11-6-12-32-15-17-37-18-16-32;;/h2-5,7-9,13,19,29H,6,10-12,14-18H2,1H3,(H,30,35);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVSZARUGVYSIAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCC4=CC=CC=C4)C(=O)NCCCN5CCOCC5.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34Cl2N6O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

573.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.